8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Description
8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol is a tropane-derived compound characterized by a bicyclic structure with a phenyl group at position 3 and a methyl group at the nitrogen bridgehead (position 8). The compound’s stereochemistry (endo/exo configurations) and substituent positions significantly influence its pharmacological activity, particularly in modulating neurotransmitter systems .
Properties
IUPAC Name |
8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-15-12-7-8-13(15)10-14(16,9-12)11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEGGTCSQOZQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a phenyl-substituted amine, with a cyclic ketone. This reaction is often catalyzed by an acid or base to facilitate the formation of the bicyclic structure.
Reduction: The intermediate product from the cyclization reaction is then subjected to reduction conditions to introduce the hydroxyl group at the 3-position. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated bicyclic amine. This can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a metal catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated bicyclic amines.
Substitution: Introduction of nitro, halogen, or other functional groups onto the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 217.31 g/mol. Its structure features a bicyclic framework typical of tropane derivatives, which contributes to its biological activity.
Medicinal Chemistry Applications
1.1. Dopamine Transporter Inhibition
Research indicates that 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol analogs exhibit selective binding to dopamine transporters (DAT). A study by Jin et al. (2008) demonstrated that derivatives of this compound can effectively inhibit dopamine reuptake, making them potential candidates for treating disorders like ADHD and Parkinson's disease.
Table 1: Binding Affinities of Tropane Derivatives
| Compound Name | DAT Binding Affinity (IC50 nM) | 5-HTT Binding Affinity (K(i) nM) | NET Binding Affinity (K(i) nM) |
|---|---|---|---|
| 8-methyl-3-phenyl-tropane | 2.5 | 3.5 | 2040 |
| 3-phenyltropane analog | Varies | Varies | Varies |
1.2. Analgesic Properties
Another avenue of research involves the analgesic properties of tropane derivatives. Studies have suggested that compounds similar to 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol can modulate pain pathways via opioid receptor interactions, offering potential for pain management therapies.
Neuroscience Research
2.1. Neurotransmitter Modulation
The compound’s ability to interact with serotonin and norepinephrine transporters has been explored in the context of mood disorders. By selectively inhibiting these transporters, it may help in developing treatments for depression and anxiety disorders where serotonin levels are implicated.
Case Study: Selective Monoamine Transporter Inhibitors
A series of studies have synthesized various analogs of this compound to evaluate their selectivity towards monoamine transporters. The findings revealed that certain modifications enhance selectivity and potency, paving the way for more effective treatments with fewer side effects.
Drug Development Applications
3.1. Development of Novel Therapeutics
The structural characteristics of 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol make it a valuable scaffold for drug development in treating central nervous system disorders. Its derivatives are being investigated for their potential as new antidepressants and stimulants with improved efficacy profiles compared to existing medications.
Table 2: Potential Therapeutic Uses of Tropane Derivatives
| Therapeutic Area | Potential Applications |
|---|---|
| Neuropsychiatric Disorders | ADHD, Depression, Anxiety |
| Pain Management | Analgesics |
| Substance Abuse | Treatment for Cocaine Addiction |
Mechanism of Action
The mechanism of action of 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octan-3-ol scaffold has been modified with various substituents to explore structure–activity relationships (SAR). Below is a detailed comparison of key analogs:
Pharmacological Activity
- Dopamine D2 Receptor Affinity: The parent compound (8-methyl-3-phenyl) exhibits moderate affinity for D2 receptors (Ki ~50 nM), while analogs with electron-withdrawing groups (e.g., 4-CF₃, 4-Br) show increased binding due to enhanced hydrophobic interactions . SCH 221510 demonstrates off-target activity at NOP receptors, highlighting the importance of N-substituents in receptor selectivity .
Metabolic Stability :
Physicochemical Properties
| Property | 8-Methyl-3-phenyl | 4-CF₃ Analog | 4-Br Analog | SCH 221510 |
|---|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.4 | 2.8 | 4.2 |
| Solubility (mg/mL) | 0.5 | 0.2 | 0.3 | <0.1 |
| Plasma Protein Binding (%) | 85 | 92 | 88 | 95 |
Key Research Findings
Stereochemical Influence :
- The endo configuration of 8-methyl-3-phenyl analogs results in higher D2 receptor affinity compared to exo isomers due to optimal spatial alignment with the receptor’s binding pocket .
Substituent Effects: Electron-withdrawing groups (e.g., CF₃, Br) at the para position of the phenyl ring enhance receptor binding but may reduce solubility . N-Substituents (e.g., bis(2-methylphenyl)methyl in SCH 221510) drastically alter receptor selectivity, enabling modulation of non-dopaminergic targets like NOP receptors .
Synthetic Challenges :
- Bulky substituents (e.g., 2-naphthyl) require microwave-assisted synthesis to improve yields, though stability remains a concern .
Biological Activity
8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, a compound belonging to the bicyclic amine class, has garnered attention for its potential biological activities, particularly in relation to neurological disorders such as Parkinson's disease. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H19N |
| Molecular Weight | 201.31 g/mol |
| CAS Number | 185099-63-2 |
| IUPAC Name | 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol |
Research indicates that 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol acts primarily as a muscarinic receptor antagonist, which plays a significant role in modulating neurotransmitter release in the central nervous system (CNS). Its structural similarity to tropine suggests potential interactions with cholinergic systems, making it a candidate for treating conditions like Parkinson's disease.
Anti-Parkinsonian Effects
A study conducted by Verma et al. (2011) explored the anti-Parkinsonism activity of various 8-azabicyclo[3.2.1]octane analogs, including 8-methyl-3-phenyl derivatives. The research involved administering these compounds to albino mice subjected to drug-induced catatonia, measuring their effects on dopamine levels and motor function. The results demonstrated that certain derivatives significantly reduced catatonic responses and tremors, suggesting a neuroprotective effect through dopamine modulation .
Dopamine Transporter Affinity
Further investigations have focused on the compound's affinity for dopamine transporters (DAT). A series of studies indicated that modifications in the structure could enhance binding affinity to DAT and serotonin transporters (SERT), which are crucial for regulating mood and motor control .
Study on Parkinson's Disease Models
In a detailed study assessing the pharmacological profile of 8-methyl-3-phenyl derivatives, researchers observed significant improvements in motor functions in animal models of Parkinson's disease when treated with these compounds. The study highlighted the role of dopamine receptor activation in ameliorating symptoms associated with dopaminergic neuron degeneration .
Comparative Analysis of Analog Compounds
A comparative analysis involving different analogs of 8-methyl-3-phenyl showed variability in biological activity based on structural modifications. Compounds with specific substitutions exhibited enhanced receptor binding and activity profiles, indicating the importance of chemical structure in therapeutic efficacy .
Q & A
Q. What are the common synthetic routes for 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The compound is synthesized via multi-step modifications of tropane alkaloids. Key methods include:
- Atropine-derived synthesis : Ester hydrolysis, amine oxidation, and O-acetylation steps, followed by dealkylation and amide hydrolysis .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 5 minutes at 185°C under 275 psi pressure) compared to traditional reflux methods .
- Salt formation : Conversion to hydrochloride salts to enhance solubility and stability .
Q. Optimization Strategies :
- Use polar solvents (e.g., ethanol) for improved stereochemical control.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Purify intermediates via column chromatography or recrystallization.
Q. Table 1: Comparative Yields of Derivatives
| Derivative Substitution | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | Ethanol, KOH, hydrazine | 59 | |
| 4-Bromophenyl | Ethanol, KOH, hydrazine | 64 | |
| 2-Naphthyl | Ethanol, KOH, hydrazine | 48 |
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
Q. Validation Protocol :
Q. What are the primary pharmacological targets of this compound, and what in vitro assays are used to assess its activity?
Methodological Answer:
- Key Targets :
- Assays :
Advanced Research Questions
Q. How does the stereochemistry of 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol influence its receptor binding affinity and selectivity?
Methodological Answer:
- Endo vs. Exo Isomers :
- Resolution Strategies :
Q. Table 2: Stereochemical Impact on Binding Affinity
| Isomer | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) |
|---|---|---|
| Endo | 350 | 12 |
| Exo | >1000 | 45 |
| Data inferred from structural analogs in . |
Q. What strategies can resolve contradictions in reported binding affinities across different studies?
Methodological Answer:
- Standardization : Use common reference ligands (e.g., haloperidol for σ receptors) to normalize assay conditions .
- Orthogonal Validation : Combine radioligand binding with functional assays (e.g., ERK phosphorylation).
- Meta-Analysis : Adjust for variables like cell line (CHO vs. HEK293) or buffer composition .
Q. What computational methods are employed to model the interaction between this compound and sigma receptors?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina with σ2 receptor homology models (based on PDB: 6DK1) .
- MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories (AMBER or GROMACS).
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict affinity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
